Product packaging for 9(E),12(E)-Octadecadienoyl chloride(Cat. No.:CAS No. 7459-33-8)

9(E),12(E)-Octadecadienoyl chloride

Cat. No.: B117488
CAS No.: 7459-33-8
M. Wt: 298.9 g/mol
InChI Key: FBWMYSQUTZRHAT-AVQMFFATSA-N
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Description

Definitional Framework and Chemical Classification in Research

Linoleoyl chloride is classified as an acyl chloride, a type of organic compound characterized by the functional group -COCl. evitachem.comwikipedia.org Specifically, it is a fatty acyl chloride, derived from linoleic acid, a polyunsaturated fatty acid with two double bonds. Its chemical structure consists of an 18-carbon chain with a chloride atom attached to the carbonyl group, making it a highly reactive molecule. chemistrytalk.org This reactivity is a key aspect of its utility in chemical synthesis. chemimpex.com

The IUPAC name for linoleoyl chloride is (9Z,12Z)-9,12-octadecadienoyl chloride. sigmaaldrich.comchemspider.com It is typically a colorless to pale yellow liquid and is soluble in organic solvents, while it reacts with water. chemimpex.comcymitquimica.com

Table 1: Chemical and Physical Properties of Linoleoyl Chloride

Property Value
CAS Number 7459-33-8 chemimpex.com
Molecular Formula C18H31ClO chemimpex.com
Molecular Weight 298.9 g/mol chemimpex.com
Appearance Colorless to light orange to yellow clear liquid chemimpex.com
Boiling Point 167 - 169 °C / 2.3 mmHg chemimpex.com
Density 0.930 g/cm³ chemimpex.com
Refractive Index n20/D 1.470 chemimpex.com
Purity ≥ 99% (Assay by titration) chemimpex.com

Historical Perspectives and Early Investigations of Acyl Chlorides in Organic Synthesis

Acyl chlorides, as a class of compounds, have long been recognized for their high reactivity and importance as intermediates in organic synthesis. fiveable.mebritannica.com Their ability to readily react with nucleophiles makes them valuable for creating a variety of other organic compounds. wikipedia.org Historically, the synthesis of acyl chlorides was achieved by reacting carboxylic acids with reagents like thionyl chloride (SOCl2), phosphorus trichloride (B1173362) (PCl3), or phosphorus pentachloride (PCl5). orgsyn.orgpressbooks.pub

While these methods were effective, they often came with challenges, such as the production of difficult-to-remove byproducts and the need for stringent reaction conditions. For instance, the use of phosphorus trichloride can lead to impure products, while phosphorus pentachloride generates hazardous hydrogen chloride gas. The development of methods using thionyl chloride and, later, oxalyl chloride offered cleaner and more efficient routes to acyl chlorides. orgsyn.org

Significance in Contemporary Chemical and Biochemical Research

Linoleoyl chloride continues to be a significant compound in modern chemical and biochemical research. ontosight.ai Its reactivity makes it a key building block in the synthesis of a wide range of molecules. chemimpex.com In biochemistry, it is used in studies of lipid metabolism and cellular signaling pathways. evitachem.com The introduction of the linoleoyl group can mimic natural lipid interactions, allowing researchers to probe biological processes. evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31ClO B117488 9(E),12(E)-Octadecadienoyl chloride CAS No. 7459-33-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7459-33-8

Molecular Formula

C18H31ClO

Molecular Weight

298.9 g/mol

IUPAC Name

(9E,12E)-octadeca-9,12-dienoyl chloride

InChI

InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3/b7-6+,10-9+

InChI Key

FBWMYSQUTZRHAT-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)Cl

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)Cl

Other CAS No.

7459-33-8

Pictograms

Corrosive

Synonyms

(9Z,12Z)-9,12-Octadecadienoyl Chloride;  (Z,Z)-9,12-Octadecadienoyl Chloride;  (Z,Z)-Octadeca-9,12-dienoyl Chloride;  Linoleic Acid Chloride; 

Origin of Product

United States

Advanced Synthetic Methodologies for Linoleoyl Chloride

Established Laboratory Synthesis Protocols from Linoleic Acid

Traditional methods for synthesizing linoleoyl chloride from linoleic acid have been well-documented in chemical literature. These protocols often involve the use of strong chlorinating agents and have been the mainstay of laboratory-scale production for many years.

The use of thionyl chloride (SOCl₂) is a common and effective method for the preparation of acyl chlorides from carboxylic acids, including linoleic acid. evitachem.com The reaction involves treating linoleic acid with thionyl chloride, which converts the carboxylic acid into linoleoyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. chemguide.co.uk

The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride product. Often, the reaction is carried out at reflux temperatures, between 60-80°C, to drive the reaction to completion. While this method is efficient, a key challenge is the potential for side reactions and the formation of colored impurities, which may necessitate further purification of the final product. The corrosive nature of the gaseous byproducts also requires careful handling and appropriate experimental setups.

A continuous process variation utilizing thionyl chloride and a catalyst like N,N-dimethylformamide (DMF) in a stirred-tank reactor has been developed to improve efficiency and minimize waste. In this setup, linoleic acid and the catalyst are fed continuously, while thionyl chloride and hydrogen chloride are introduced under atmospheric pressure. This method can achieve a high conversion rate of 98% within 2 to 3 hours and allows for the recycling of the catalyst phase.

ReagentConditionsByproductsKey Considerations
Thionyl Chloride (SOCl₂)Anhydrous, Reflux (60-80°C)SO₂, HClPotential for colored impurities, corrosive byproducts

Oxalyl chloride ((COCl)₂) is another effective reagent for the synthesis of acyl chlorides from carboxylic acids. This method is often favored for its milder reaction conditions compared to thionyl chloride. The reaction of linoleic acid with oxalyl chloride produces linoleoyl chloride along with gaseous byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), which are easily removed from the reaction mixture.

One documented procedure involves dissolving linoleic acid in a suitable solvent like hexane (B92381) and then adding oxalyl chloride. prepchem.com The reaction is typically stirred for a period at room temperature under dry conditions to ensure the formation of the acyl chloride. prepchem.com This method has been reported to yield the desired product in high purity. umich.edu For instance, the synthesis of oleoyl (B10858665) chloride, a similar fatty acyl chloride, using oxalyl chloride in carbon tetrachloride resulted in a high yield of 86%. orgsyn.org

Phosphorus halides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are classic reagents for the conversion of carboxylic acids to acyl chlorides. orgsyn.org

Phosphorus Trichloride (PCl₃): This liquid reagent reacts with linoleic acid at ambient temperatures. The reaction yields linoleoyl chloride and phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk A significant drawback of this method is that the removal of the non-volatile phosphorous acid can be challenging, often leading to impure products, especially for higher boiling point acid chlorides. The yield using PCl₃ for similar acyl chlorides has been reported to be around 60%. orgsyn.org

Phosphorus Pentachloride (PCl₅): PCl₅ is a solid and a more reactive chlorinating agent than PCl₃. chemguide.co.uk The reaction with a carboxylic acid produces the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride (HCl). chemguide.co.uk While effective, the reaction with PCl₅ requires careful temperature control, often conducted at 0–5°C, to prevent decomposition and side reactions. The generation of hazardous HCl gas is also a concern. Due to issues with scalability and byproduct removal, both PCl₃ and PCl₅ are now less commonly used in industrial settings for this transformation.

ReagentReaction ByproductsKey Considerations
Phosphorus Trichloride (PCl₃)Phosphorous Acid (H₃PO₃)Difficult to remove byproduct, leading to impure product.
Phosphorus Pentachloride (PCl₅)Phosphorus Oxychloride (POCl₃), Hydrogen Chloride (HCl)Requires stringent temperature control (0–5°C), generates hazardous HCl.

Modern and Sustainable Synthetic Approaches for Linoleoyl Chloride

In recent years, there has been a growing emphasis on developing more sustainable and safer methods for chemical synthesis. This has led to the exploration of alternative reagents and reaction conditions for the production of linoleoyl chloride.

Triphosgene (B27547), or bis(trichloromethyl) carbonate, is a solid, safer alternative to the highly toxic phosgene (B1210022) gas. nih.gov It has been successfully employed in the synthesis of acyl chlorides from carboxylic acids. The reaction of linoleic acid with triphosgene is typically catalyzed by N,N-dimethylformamide (DMF).

The synthesis is generally carried out at temperatures ranging from 40 to 80°C, with reaction times between 30 minutes and 8 hours. google.com The molar ratio of linoleic acid to triphosgene can be varied, typically from 3:1 to 1:1. google.com This method has been shown to produce linoleoyl chloride with high purity (95%) and in high yield (95%). The controlled release of HCl during the reaction enhances the safety and scalability of this process.

A significant advancement in sustainable chemistry is the development of solvent-free reaction conditions. For the synthesis of linoleoyl chloride, emerging methods utilize immobilized catalysts. One such approach involves using N,N-dimethylformamide (DMF) immobilized on silica (B1680970) gel. This heterogeneous catalytic system eliminates the need for a solvent, which simplifies the work-up procedure and reduces chemical waste.

This solvent-free method has been reported to increase reaction rates by 20% compared to traditional solvent-based systems. The ability to perform reactions without a solvent not only has environmental benefits but can also lead to more efficient and cost-effective production processes.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a method for accelerating the formation of linoleoyl chloride. This technique significantly reduces reaction times when compared to conventional heating methods. Research indicates that the use of microwave irradiation can shorten the synthesis duration to as little as 10 to 15 minutes. This rapid heating is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature.

The process typically involves the reaction of linoleic acid with a chlorinating agent in the presence of a suitable catalyst under microwave irradiation. orientjchem.orgnih.gov While the reaction speed is a significant advantage, challenges related to the scalability of this method for large-volume industrial production remain a consideration.

Industrial-Scale Production Methodologies for Linoleoyl Chloride

Continuous Flow Reactor Systems for High-Throughput Synthesis

Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, making them suitable for the large-scale synthesis of linoleoyl chloride. vapourtec.comsyrris.jp These systems involve continuously feeding reactants into a reactor vessel where they mix and react, with the product being continuously removed. syrris.jpmit.edu This approach is in contrast to traditional batch processing where reactants are loaded, reacted, and then the product is collected in discrete batches. syrris.jp

Different types of continuous flow reactors can be employed, including chip-based, coil-based, and packed bed reactors. syrris.jp A continuous process for producing acyl chlorides utilizes a stirred-tank reactor where the carboxylic acid, a recycled catalyst adduct, and the chlorinating agent (such as phosgene) are continuously introduced. google.com This method allows for high-throughput synthesis and consistent product quality. vapourtec.com

Table 1: Comparison of Reactor Types for Continuous Synthesis

Reactor Type Key Characteristics Advantages
Chip-based Microreactors with etched channels, often made of glass or silicon carbide. syrris.jp Excellent heat transfer due to high surface area-to-volume ratio; precise control over reaction conditions. syrris.jp
Coil-based Tubing (e.g., PFTE, PFA, Stainless Steel) through which the reaction mixture flows. syrris.jp Lower cost compared to chip-based reactors; suitable for a wide range of temperatures and pressures. syrris.jp
Packed Bed A column or cartridge filled with a solid reagent or catalyst. syrris.jp High molarity of the reagent; simplifies product separation. syrris.jp

| Stirred-Tank (CSTR) | A vessel with continuous stirring to ensure uniform mixing of reactants. vapourtec.com | Well-suited for reactions requiring high conversion rates; stable and uniform performance. vapourtec.commt.com |

Catalyst Recycling and Phase Separation Efficiencies

In industrial-scale production, particularly in systems utilizing phosgene and a catalyst like N,N-dimethylformamide (DMF), the efficiency of catalyst recycling is a critical economic and environmental consideration. google.com After the reaction, a biphasic system is often formed, with an upper phase containing the purified linoleoyl chloride and a lower, catalyst-rich phase. This catalyst-containing phase, typically a DMF-HCl adduct, can be separated and reused in subsequent batches, which can reduce raw material costs by 30–40%.

The effectiveness of this process hinges on high phase separation efficiency. The use of coalescence filters can achieve greater than 99% phase isolation, ensuring minimal loss of the valuable catalyst and preventing contamination of the final product. The ability to cleanly separate the product from the catalyst complex is a significant advantage, although challenges in achieving complete separation have been noted. google.com

Multi-Stage Continuous Stirred-Tank Reactor (CSTR) Systems

For high-throughput synthesis of linoleoyl chloride, multi-stage Continuous Stirred-Tank Reactor (CSTR) systems are employed. acs.org A CSTR is a reactor type where reactants are continuously fed into a well-stirred vessel, ensuring a uniform composition throughout. vapourtec.com By connecting multiple CSTRs in a cascade (a series of reactors), a more controlled residence time distribution can be achieved, which approaches the efficiency of a plug flow reactor (PFR). vapourtec.com

Research has demonstrated the effectiveness of a three-reactor cascade system for acyl chloride production. In such a setup, intermediate treatment with hydrogen chloride (HCl) between the reactors can significantly enhance product purity by reducing residual catalyst adducts to levels below 0.05%. This multi-stage approach allows for precise control over the reaction as it proceeds, leading to a higher quality final product. mt.comacs.org

Purification and Isolation Techniques for Research-Grade Linoleoyl Chloride

Distillation under Reduced Pressure Methodologies

Distillation under reduced pressure, or vacuum distillation, is a primary technique for purifying linoleoyl chloride to research-grade quality. rochester.edu This method is particularly advantageous because it allows for the distillation of compounds at temperatures lower than their atmospheric boiling points, which helps to prevent thermal decomposition of heat-sensitive substances like fatty acid chlorides. rochester.eduspecengineers.com

The process involves heating the crude linoleoyl chloride in a flask connected to a vacuum source, which lowers the pressure inside the apparatus. rochester.edu As the liquid boils at a reduced temperature, the vapor passes through a condenser and is collected as a purified liquid. rochester.edu For linoleoyl chloride, a boiling point of 167 - 169 °C at a pressure of 2.3 mmHg has been reported. chemimpex.com Another source indicates a boiling point of 180–185°C at 1–2 mm pressure. orgsyn.org To achieve a water-white product, very low pressures resulting in a boiling point of 99–109°C at 25 μ have been used. orgsyn.org The efficiency of the distillation is dependent on maintaining a stable, low pressure and ensuring all glassware joints are properly sealed to prevent leaks. rochester.edu

Table 2: Reported Boiling Points of Linoleoyl Chloride under Reduced Pressure

Boiling Point (°C) Pressure Reference
167 - 169 2.3 mmHg chemimpex.com
180 - 185 1 - 2 mm orgsyn.org

Table of Compounds

Compound Name
Linoleoyl chloride
Linoleic acid
Phosgene
N,N-dimethylformamide (DMF)
Hydrogen chloride (HCl)
Thionyl chloride
Oxalyl chloride

Column Chromatography Applications

Following the synthesis of linoleoyl chloride, column chromatography is a principal method for its purification, effectively separating the desired product from unreacted starting materials, byproducts, and other impurities. The selection of the stationary and mobile phases is critical to achieving high purity.

Silica gel is the most commonly used stationary phase for the purification of linoleoyl chloride and its derivatives. amazonaws.comprepchem.com The polarity of the solvent system (mobile phase) is adjusted to control the elution of the compounds from the column. A less polar solvent system will allow the nonpolar linoleoyl chloride to move through the column more quickly, while more polar impurities will be retained longer.

Detailed research findings demonstrate the utility of silica gel column chromatography in various synthetic contexts involving linoleoyl chloride or its precursors. For instance, in the synthesis of linoleic acid esters, crude products are frequently purified using silica gel column chromatography. amazonaws.com The specific solvent systems employed vary depending on the polarity of the target molecule and the impurities present.

Interactive Table:

Table 1: Examples of Column Chromatography Conditions for Purification of Linoleoyl Chloride Derivatives
Target CompoundStationary PhaseMobile Phase (Eluent)Reference
13-LAHLA methyl esterSilica gelHexanes:EtOAc (96:4) amazonaws.com
9-LAHLA methyl esterSilica gelHexanes:EtOAc (97:3) amazonaws.com
Methyl 9-hydroxyl linoleate (B1235992)Silica gelHexane:EtOAc (90:10 to 89:11) amazonaws.com
(S)-8-bromooct-6-yn-4-ol derivativeSilica gelHexanes:EtOAc (8:1 to 4:1) amazonaws.com
Linoleyl iodideSilica gelSkelly B (a petroleum ether fraction) prepchem.com
Diene intermediatesSilica gel5% - 30% EtOAc in hexane rsc.org

The efficiency of the separation is often monitored by thin-layer chromatography (TLC), which provides a rapid assessment of the fractions collected from the column. prepchem.com In the purification of linoleyl iodide, a related compound, TLC was used to track the progress of the purification, with the final product having a distinct Rf value. prepchem.com

In addition to traditional column chromatography, other variations like flash column chromatography and dry column chromatography are also employed. amazonaws.comnih.gov Flash chromatography, which uses pressure to increase the flow rate of the mobile phase, can significantly reduce the purification time. amazonaws.com Dry column chromatography was used to purify triacylglycerols synthesized using linoleoyl chloride, resulting in high functional and isomeric purities. nih.gov

High-performance liquid chromatography (HPLC) represents a more advanced chromatographic technique used for the analysis and purification of fatty acid derivatives. tandfonline.comresearchgate.net Reverse-phase HPLC with C18 columns is effective for separating derivatives of linoleoyl chloride.

Advanced Chemical Reactivity and Mechanistic Studies of Linoleoyl Chloride

Fundamental Reaction Pathways as a Reactive Acylating Agent

As a potent acylating agent, linoleoyl chloride readily reacts with nucleophiles. The electron-withdrawing nature of the chlorine atom polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is central to its primary reaction pathways.

Nucleophilic Acyl Substitution Reactions

The most common reactions involving linoleoyl chloride are nucleophilic acyl substitutions, where a nucleophile replaces the chloride ion. scbt.com This reaction proceeds through a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form the new acylated product. masterorganicchemistry.comlibretexts.org

Linoleoyl chloride reacts with alcohols and other hydroxyl-containing compounds to form esters. chemistrysteps.com This reaction is a cornerstone of its synthetic utility, enabling the production of various linoleate (B1235992) esters. For instance, the reaction with glycerol (B35011) derivatives can be used to synthesize specific diacylglycerols. ahajournals.org The esterification of guar (B607891) gum, a polysaccharide with abundant hydroxyl groups, with fatty acid chlorides like linoleoyl chloride has been explored to create derivatives with altered physical properties for use as emulsifiers and thickeners. pjoes.com The general mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acyl chloride. libretexts.org

Table 1: Examples of Esterification Reactions with Linoleoyl Chloride

ReactantProductSignificance
Hydroxyl-containing compounds (e.g., alcohols, polyols)Linoleate EstersSynthesis of various esters for industrial and research applications. chemistrysteps.com
D-glyceric acid calcium saltDilinoleoyl-D-glyceric acidA derivative with potential applications in cell studies. evitachem.com
Guar GumGuar EstersModification of natural polymers to create emulsifiers and thickeners. pjoes.com
1-O-eicosodec-9'-enyl-sn-glycerol1-O-eicosodec-9'-enyl-2-oleoyl-sn-glycerolSynthesis of specific diacylglycerols for research in myocardial ischemia. ahajournals.org

Linoleoyl chloride readily reacts with ammonia, primary amines, and secondary amines to yield primary, secondary, and tertiary amides, respectively. chemistrysteps.comlibretexts.org The reaction mechanism is a nucleophilic addition-elimination process. chemistrystudent.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemistrystudent.comchemguide.co.uk This is followed by the elimination of a chloride ion and deprotonation to form the stable amide product. libretexts.orgchemguide.co.uk Due to the basicity of amines, any hydrogen chloride byproduct formed will typically react with excess amine to form an ammonium (B1175870) chloride salt. chemguide.co.uk

Table 2: Amidation Reactions of Acyl Chlorides with Amines

Amine TypeProduct
Ammonia (NH₃)Primary Amide (R-CONH₂)
Primary Amine (R'-NH₂)Secondary Amide (R-CONH-R')
Secondary Amine (R''₂NH)Tertiary Amide (R-CONR''₂)

Note: R represents the linoleoyl group.

Hydrolytic Deacylation Pathways

In the presence of water, linoleoyl chloride undergoes hydrolysis to form linoleic acid and hydrochloric acid. acs.org This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. acs.org The mechanism involves the attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, expelling a chloride ion. acs.org This reactivity necessitates that linoleoyl chloride be stored in dry conditions to prevent degradation. cymitquimica.comchemistrysteps.com

The hydrolysis of lipids, a process known as deacylation, is also a critical aspect of lipid metabolism. nih.govoup.com While not directly involving linoleoyl chloride, the study of enzymatic deacylation provides insights into the stability and turnover of acyl chains in biological systems. For example, phospholipases are enzymes that catalyze the hydrolysis of ester bonds in phospholipids (B1166683). acs.org

Addition Reactions Involving Carbon-Carbon Multiple Bonds

The two carbon-carbon double bonds in the linoleoyl chain can undergo addition reactions. These reactions are characteristic of unsaturated compounds. While the acyl chloride group is typically more reactive towards nucleophiles, the double bonds can react with electrophiles or free radicals under specific conditions. bhu.ac.in For example, halogens can add across the double bonds to form di-halogenated derivatives. ksu.edu.sa Another significant reaction is ozonolysis, which can cleave the double bonds to produce smaller, oxygenated fragments, a technique often used for structural elucidation. ksu.edu.sa

Factors Governing Reactivity and Selectivity in Linoleoyl Chloride Transformations

Several factors influence the reactivity of linoleoyl chloride and the selectivity of its transformations.

Nucleophile Strength: The rate of nucleophilic acyl substitution is dependent on the strength of the nucleophile. Stronger nucleophiles, such as amines, react more rapidly with linoleoyl chloride than weaker nucleophiles like alcohols or water. chemistrysteps.com

Steric Hindrance: The accessibility of the carbonyl carbon can be affected by steric bulk on both the linoleoyl chloride molecule and the attacking nucleophile. Highly hindered nucleophiles may react more slowly.

Solvent: The choice of solvent can influence reaction rates and pathways. Linoleoyl chloride is soluble in organic solvents but reacts with protic solvents like water. cymitquimica.com

Temperature: Reaction rates are generally increased at higher temperatures. acs.org

Catalysts: The presence of a catalyst can significantly alter the course of a reaction. For instance, in the esterification of guar gum, pyridine (B92270) is used as a catalyst to form an intermediate complex, which then reacts with the hydroxyl groups of the gum. pjoes.com

Reaction Conditions for Addition Reactions: The conditions for addition reactions at the double bonds are distinct from those for nucleophilic acyl substitution. Electrophilic additions, for example, often involve the generation of a carbocation intermediate, and the regioselectivity can be influenced by the stability of this intermediate. ksu.edu.sauobasrah.edu.iq

Catalytic Strategies in Linoleoyl Chloride Mediated Acylations

The high reactivity of linoleoyl chloride allows it to acylate a wide range of nucleophiles, such as alcohols and amines, to form corresponding esters and amides. evitachem.com While these reactions can proceed without catalysts, the use of catalytic systems is crucial for enhancing reaction rates, improving yields, and increasing selectivity, particularly with less reactive substrates or under milder conditions. Research has explored various catalytic strategies, including nucleophilic, enzymatic, and metal-based catalysis, to optimize linoleoyl chloride-mediated acylations.

Nucleophilic Catalysis

Nucleophilic catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) and pyridine, are commonly employed in acylation reactions involving acyl chlorides. They function by reacting with the acyl chloride to form a highly reactive intermediate, which is then more readily attacked by the primary nucleophile (e.g., an alcohol or amine).

A prominent example is the synthesis of complex esters. In the preparation of specific cholesterol-based esters, linoleoyl chloride is reacted with the hydroxyl group of a cholesterol derivative. researchgate.net This reaction is effectively catalyzed by a combination of triethylamine (B128534) (Et₃N), which acts as a base to neutralize the HCl byproduct, and a catalytic amount of DMAP. researchgate.net DMAP forms a highly reactive N-acylpyridinium salt with linoleoyl chloride, which is significantly more electrophilic than the acyl chloride itself, thus accelerating the rate of esterification. For sterically hindered or less reactive amines, DMAP has also been shown to be an effective catalyst for amidation reactions.

The general mechanism for DMAP catalysis involves the initial attack of the dimethylamino nitrogen of DMAP on the carbonyl carbon of linoleoyl chloride, displacing the chloride and forming the N-linoleoyl-4-dimethylaminopyridinium chloride intermediate. This intermediate is then attacked by the alcohol or amine nucleophile, transferring the linoleoyl group and regenerating the DMAP catalyst.

Catalyst SystemSubstrate ExampleProduct TypeReaction ConditionsResearch Finding
Et₃N / DMAP (24S)-OHCholesterol derivativeEsterTHF, 0 °C to room temp., 16 hDMAP serves as a nucleophilic catalyst to facilitate the efficient synthesis of the target sterol ester. researchgate.net
DMAP Sterically hindered/less reactive aryl aminesAmideN/AThe addition of a catalyst like DMAP can be necessary to drive the reaction to completion when unreactive amines are used.
Pyridine General amines/alcoholsAmide/EsterN/AUsed as a base and can act as a nucleophilic catalyst in acylations with acyl chlorides like linoleoyl chloride. google.com

Lewis Acid Catalysis

Lewis acids can activate the acyl chloride by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This strategy is particularly useful for acylating substrates that are poor nucleophiles.

Recent studies have demonstrated the utility of erbium salts, such as erbium trifluoromethanesulfonate (B1224126) (Er(OTf)₃), as non-toxic and effective Lewis acid catalysts. Er(III) has been successfully used to catalyze the acylation of hydroxytyrosol (B1673988) with a range of fatty acid chlorides, including linoleoyl chloride. mdpi.com The affinity of the lanthanide for the carbonyl oxygen facilitates the acylation under mild conditions. mdpi.com This approach is notable for its compatibility with alternative and greener reaction media. mdpi.com

CatalystSubstrateProduct TypeKey FeatureResearch Finding
Erbium(III) triflate (Er(OTf)₃) HydroxytyrosolEsterNon-toxic Lewis acidErbium salts effectively catalyze the conjugation of linoleoyl moieties to hydroxytyrosol. mdpi.com

Heterogeneous and Other Metal-Based Catalysis

The development of heterogeneous catalysts is of significant interest as they can be easily separated from the reaction mixture and potentially reused. Copper(II) oxide (CuO) has been identified as a mild and efficient heterogeneous catalyst for the acylation of amines and alcohols with various acyl chlorides. koreascience.kr This method avoids the need for a base and works across a wide range of substrates, including less nucleophilic and sterically hindered amines. koreascience.kr Though specific examples with linoleoyl chloride are not detailed, the general applicability suggests its potential in this context. The reaction is typically performed at room temperature in solvents like acetonitrile (B52724) or dichloromethane. koreascience.kr

CatalystSubstrate TypeProduct TypeReaction ConditionsKey Feature
Copper(II) oxide (CuO) Amines, AlcoholsAmide, EsterAcetonitrile, room temp.Mild, efficient, and base-free catalytic acylation. koreascience.kr

Enzymatic Catalysis

Enzymatic catalysis offers remarkable specificity and operates under mild, environmentally benign conditions. Lipases and acyltransferases have been investigated for their ability to mediate acylations using linoleoyl groups.

The enzyme tafazzin, a transacylase found in mitochondria, plays a critical role in the remodeling of cardiolipin (B10847521). nih.govnih.gov Studies with Saccharomyces cerevisiae tafazzin have shown that it catalyzes the transfer of acyl chains from phospholipids like phosphatidylcholine to monolyso-cardiolipin (MLCL). nih.gov The enzyme exhibits a distinct substrate specificity, with a preference for transferring linoleoyl groups over other fatty acyl chains such as oleoyl (B10858665), palmitoleoyl, and palmitoyl (B13399708) groups. nih.govnih.gov In these reactions, tafazzin selectively removes the acyl chain from the sn-2 position of the donor phospholipid and transfers it to the MLCL acceptor. nih.gov

Another class of enzymes, phospholipid:diacylglycerol acyltransferases (PDAT), found in yeast and plants, catalyzes the acyl-CoA-independent synthesis of triacylglycerol. pnas.org This enzyme transfers an acyl group, such as a linoleoyl group, from a phospholipid donor directly to diacylglycerol. pnas.org Such enzymatic pathways are crucial for channeling specific fatty acids into storage lipids. pnas.org

Enzyme (Catalyst)Acyl DonorAcyl AcceptorFunctionResearch Finding
Tafazzin PhosphatidylcholineMonolyso-cardiolipin (MLCL)TransacylationExhibits high specificity for transferring linoleoyl groups in the remodeling of cardiolipin. nih.govnih.gov
Phospholipid:diacylglycerol acyltransferase (PDAT) PhospholipidDiacylglycerol (DAG)Triacylglycerol synthesisProvides an acyl-CoA-independent pathway for synthesizing triacylglycerol using phospholipid acyl donors. pnas.org

Applications of Linoleoyl Chloride in Advanced Organic Synthesis

Synthesis of Complex Lipid Derivatives and Analogues

The high reactivity of linoleoyl chloride with nucleophiles, particularly hydroxyl and amino groups, makes it an invaluable tool for the synthesis of complex lipids. This allows for the precise and targeted introduction of the linoleoyl moiety, a critical component of many biological lipids, enabling the study of their metabolism, function, and role in disease.

Linoleoyl chloride is instrumental in the regioselective synthesis of functionalized fatty acyl glycerol (B35011) derivatives. These molecules are crucial for understanding lipid metabolism and for creating structured lipids with specific physical and biological properties. The reaction of linoleoyl chloride with glycerol or its protected derivatives allows for the formation of mono-, di-, and triacylglycerols with defined stereochemistry.

For instance, the synthesis of 1-linoleoyl-sn-glycerol can be achieved through the acylation of a suitably protected glycerol precursor with linoleoyl chloride. researchgate.net Furthermore, more complex, mixed-acid triglycerides, such as 1-palmitoyl-2-linoleoyl-3-acetyl glycerol, can be synthesized in a stepwise manner. google.com This often involves the initial acylation of a glycerol backbone with another fatty acyl chloride, followed by selective deprotection and subsequent reaction with linoleoyl chloride at a specific position. These synthetic routes provide access to pure, well-characterized glycerolipids for use in biochemical and nutritional studies.

Below is an interactive data table summarizing examples of functionalized fatty acyl glycerol derivatives synthesized using linoleoyl chloride or its parent fatty acid.

Product Starting Materials Significance Reference(s)
1-Linoleoyl-sn-glycerolProtected sn-glycerol, Linoleoyl chlorideSynthesis of a specific monoacylglycerol for biological studies. researchgate.net
1-Palmitoyl-2-linoleoyl-3-acetyl glycerol1-Palmitoyl-3-acetyl glycerol, Linoleic acid (converted to linoleoyl chloride in situ or used with a coupling agent)Production of a structured triglyceride with potential applications in specialized nutrition. google.com
Diricinoleoyl-linoleoyl-glycerolProtected glycerol, Ricinoleic acid, Linoleic acidSynthesis of a complex mixed-acid triacylglycerol. synzeal.com

Cholesteryl linoleate (B1235992) is a primary cholesteryl ester found in low-density lipoproteins (LDL) and atherosclerotic lesions, making it a molecule of significant interest in cardiovascular research. glpbio.comsigmaaldrich.com The synthesis of cholesteryl linoleate and other steroidal conjugates can be readily achieved through the esterification of cholesterol or other sterols with linoleoyl chloride. This reaction is a direct and high-yielding method for creating these important biomolecules.

The ability to synthesize cholesteryl linoleate allows researchers to study its role in lipid transport, metabolism, and the pathology of atherosclerosis. caymanchem.com Furthermore, the conjugation of linoleoyl chloride to other steroidal molecules is a strategy employed in the development of drug delivery systems. nih.gov The lipidic nature of the linoleoyl group can enhance the bioavailability and cellular uptake of steroidal drugs.

The following table provides an overview of the synthesis and significance of cholesteryl linoleate.

Product Reactants Significance Reference(s)
Cholesteryl linoleateCholesterol, Linoleoyl chlorideMajor cholesteryl ester in LDL; implicated in atherosclerosis. Synthesis allows for in-depth study of its biological roles. glpbio.comsigmaaldrich.com
Steroidal Drug ConjugatesSteroidal drug with a hydroxyl group, Linoleoyl chloridePotential to improve the pharmacokinetic properties of steroidal drugs. nih.gov

Fatty acyl-coenzyme A (CoA) thioesters are activated intermediates in fatty acid metabolism, including β-oxidation and the synthesis of complex lipids. The chemical synthesis of linoleoyl-CoA is crucial for studying these pathways in vitro. A common and effective method involves the conversion of linoleic acid to linoleoyl chloride, typically using a reagent like oxalyl chloride. umich.edu The resulting linoleoyl chloride is then condensed with the thiol group of coenzyme A to form the desired thioester. umich.edu

This synthetic approach allows for the preparation of isotopically labeled linoleoyl-CoA (e.g., with ¹⁴C), which is an invaluable tool for tracing the metabolic fate of linoleic acid in biological systems. umich.edu The availability of synthetic linoleoyl-CoA has facilitated detailed enzymatic studies and has been instrumental in elucidating the mechanisms of lipid metabolism. umich.eduevitachem.com

The table below outlines the key steps in the chemical synthesis of linoleoyl-CoA.

Intermediate/Product Reagents Reaction Step Yield/Purity Reference(s)
Linoleoyl chlorideLinoleic acid, Oxalyl chlorideActivation of the carboxylic acidIntermediate, used directly in the next step umich.edu
Linoleoyl-CoALinoleoyl chloride, Coenzyme ACondensation to form the thioesterOverall yields near 75%, with purity >90% umich.edu

Linoleoyl chloride is a key reagent in the semisynthesis and total synthesis of specialized phospholipids (B1166683) and sphingolipids containing linoleic acid. These complex lipids are fundamental components of biological membranes and are involved in a myriad of cellular processes.

In phospholipid synthesis, linoleoyl chloride is widely used for the acylation of glycerol-3-phosphocholine to produce phospholipids such as dilinoleoylphosphatidylcholine. This reaction allows for the introduction of two linoleoyl chains onto the glycerol backbone, creating a specific phospholipid species for use in membrane biophysics studies or as a component of liposomal drug delivery systems.

For sphingolipids, the core structure is a ceramide, which consists of a sphingoid base N-acylated with a fatty acid. Linoleoyl chloride can be used to acylate sphingosine (B13886) or other sphingoid bases to form N-linoleoyl-sphingosine (linoleoyl ceramide). google.com This ceramide can then serve as a precursor for the synthesis of more complex glycosphingolipids and phosphosphingolipids. The ability to synthesize specific ceramide species is critical for understanding the role of different fatty acyl chains in sphingolipid metabolism and function. mdpi.com

The following table summarizes the use of linoleoyl chloride in the synthesis of these complex lipids.

Lipid Class Synthetic Strategy Key Intermediate/Product Significance Reference(s)
PhospholipidsAcylation of glycerol-3-phosphocholine with linoleoyl chlorideDilinoleoylphosphatidylcholineCreation of specific phospholipids for membrane studies and liposome (B1194612) formulation.
SphingolipidsN-acylation of a sphingoid base with linoleoyl chlorideN-linoleoyl-sphingosine (ceramide)Synthesis of specific ceramide species to investigate their role in complex sphingolipid biology. google.commdpi.com

Role in Polymer Science and Advanced Materials Engineering

The reactivity of linoleoyl chloride extends beyond the synthesis of discrete molecules to the modification of macromolecules. In polymer science, it serves as a functionalizing agent to impart new properties to existing polymers, thereby expanding their range of applications.

Linoleoyl chloride can be used to modify natural and synthetic polymers that possess reactive functional groups, such as hydroxyl groups. This covalent modification can significantly alter the physical and chemical properties of the polymer, such as its hydrophobicity, solubility, and thermal stability.

A notable example is the esterification of guar (B607891) gum, a polysaccharide with numerous hydroxyl groups, with fatty acid chlorides like linoleoyl chloride. This modification introduces the long, hydrophobic linoleoyl chains onto the hydrophilic polymer backbone, creating an amphiphilic material. Such modified polymers have potential applications as emulsifiers, thickeners, and controlled-release matrices. The extent of modification can be controlled by varying the reaction conditions, allowing for the fine-tuning of the final polymer's properties. This approach represents a versatile strategy for creating novel bio-based materials with tailored functionalities.

The table below details the modification of guar gum with linoleoyl chloride.

Polymer Modifying Agent Resulting Functionalization Potential Applications Reference(s)
Guar GumLinoleoyl chlorideEsterification of hydroxyl groups with linoleoyl chainsEmulsifiers, thickeners, and materials for controlled-release applications.
Poly(vinyl chloride)Various reagents (potential for linoleoyl chloride)Introduction of new functional groups to the polymer backboneEnhanced photo-stability, altered surface properties. mdpi.com

Precursor for Specialty Coatings and Resins

Linoleoyl chloride is a key building block in the synthesis of oil-modified alkyd resins, which are widely used as binders in paints and specialty coatings. qu.edu.iqresearchgate.net These resins are essentially polyesters modified with fatty acids. The synthesis is typically a condensation polymerization reaction involving a polyol (such as glycerol or pentaerythritol), a dibasic acid or its anhydride (B1165640) (commonly phthalic anhydride), and a fatty acid or its derivative. researchgate.netresearchgate.net

By using linoleoyl chloride, or its parent linoleic acid, the long, unsaturated hydrocarbon chain is incorporated into the polyester (B1180765) backbone. qu.edu.iq The presence of carbon-carbon double bonds in the linoleoyl group is critical for the performance of the coating. researchgate.net Upon application and exposure to atmospheric oxygen, these double bonds facilitate oxidative cross-linking, a process known as "drying." qu.edu.iqresearchgate.net This chemical reaction transforms the liquid resin into a hard, durable, and flexible solid film. qu.edu.iq The properties of the final alkyd resin, such as drying time, hardness, and resistance to chemicals, can be tailored by adjusting the ratio of the linoleoyl component to the other reactants. qu.edu.iqresearchgate.net

Table 1: Components in Linoleoyl-Based Alkyd Resin Synthesis

Component Category Example Compound Function in Resin
Fatty Acyl Precursor Linoleoyl Chloride / Linoleic Acid Provides unsaturated chains for oxidative cross-linking; imparts flexibility and durability. qu.edu.iqresearchgate.net
Polyhydric Alcohol (Polyol) Glycerol, Pentaerythritol Forms the polyester backbone through esterification. researchgate.netresearchgate.net
Dibasic Acid/Anhydride Phthalic Anhydride Reacts with the polyol to build the polyester chain. researchgate.net
Catalyst Lead Oxide, Lead 2-ethylhexanoate Accelerates the esterification and transesterification reactions. qu.edu.iqgoogle.com

| Solvent (optional) | Xylene, Toluene, Mineral Spirits | Controls viscosity during synthesis and application. qu.edu.iqgoogle.com |

Development of Lipid-Based Nanocarriers

In the field of nanotechnology, linoleoyl chloride serves as a precursor for synthesizing specialized lipids used in the construction of drug delivery vehicles such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). wikipedia.orgnih.govmdpi.com These nanocarriers are designed to encapsulate therapeutic agents, enhancing their solubility, stability, and targeted delivery to specific sites within the body. nih.govmdpi.com

The fundamental principle involves creating amphiphilic molecules that can self-assemble into core-shell structures in an aqueous environment. wikipedia.org The reactive acyl chloride group of linoleoyl chloride allows for its conjugation to hydrophilic molecules, such as the head groups of phospholipids or polymers like polyethylene (B3416737) glycol (PEG). nih.gov The resulting molecule possesses a hydrophobic tail (the linoleoyl chain) and a hydrophilic head. This amphiphilic nature drives the formation of vesicles (liposomes) or solid lipid cores (SLNs, NLCs) that can encapsulate drugs. wikipedia.orgmdpi.com The long, hydrophobic linoleoyl chain is essential for forming the lipid core or bilayer of the nanoparticle, which is particularly effective for carrying lipophilic (water-insoluble) drugs. nih.govmdpi.com Surface modification of these nanocarriers with specific ligands or polymers can further improve their circulation time and targeting efficiency. nih.govfrontiersin.org

Table 2: Role of Linoleoyl Derivatives in Lipid Nanocarrier Formation

Nanocarrier Type Structural Role of Linoleoyl Component Key Advantages
Liposomes Forms the hydrophobic tails of phospholipids in the lipid bilayer, creating a barrier between the aqueous core and the external environment. nih.govmdpi.com Can carry both hydrophilic (in the core) and hydrophobic (in the bilayer) drugs; biocompatible. mdpi.com
Solid Lipid Nanoparticles (SLN) Acts as a primary component of the solid lipid matrix that forms the nanoparticle core. nih.govmdpi.com Provides controlled drug release; protects sensitive drugs from degradation. mdpi.com

| Nanostructured Lipid Carriers (NLC) | Constitutes part of the blend of solid and liquid lipids in the core, creating imperfections that increase drug loading capacity. nih.govmdpi.com | Higher drug loading and reduced drug expulsion compared to SLNs. mdpi.com |

Chemical Recycling Applications for Polymer Waste

Linoleoyl chloride and similar fatty acyl chlorides are being explored for innovative applications in the chemical recycling of polymer waste, particularly for poly(ethylene terephthalate) (PET). While specific research has highlighted the use of the closely related oleoyl (B10858665) chloride, the chemical principles are directly applicable to linoleoyl chloride due to the identical reactive acyl chloride group. This approach aims to convert plastic waste into durable, value-added composite materials.

A reported three-stage process demonstrates this potential:

Glycolysis : Waste PET is first depolymerized using diethylene glycol. This breaks the long polymer chains into smaller, low molecular weight oligomers that have reactive hydroxyl (-OH) end groups.

Esterification : The hydroxyl-terminated oligomers are then reacted with a fatty acyl chloride (such as oleoyl chloride). The acyl chloride reacts with the hydroxyl groups, forming ester linkages and attaching the long, unsaturated fatty acid chains to the former PET backbone. This step introduces vulcanizable olefin (double bond) units into the material.

Inverse Vulcanization : The esterified material is then cross-linked by heating it with a large amount of elemental sulfur. The sulfur reacts with the double bonds in the fatty acid chains, creating a strong, durable, and chemically resistant composite material.

This process represents a method for the chemical recycling of PET by using sustainably sourced organic materials to create new composites with mechanical properties that can be competitive with traditional construction materials.

Synthesis of Bioactive Compounds for Research Purposes

The high reactivity of linoleoyl chloride makes it an excellent starting material for the synthesis of various bioactive lipids and their derivatives for research in pharmacology and biochemistry. cymitquimica.com

Development of Antimicrobial Agent Precursors

Linoleoyl chloride is explicitly used in the production of antimicrobial agents. scbt.com The primary synthetic route involves the nucleophilic acyl substitution reaction, where the chloride atom is displaced by a nucleophile, such as an amine or an alcohol. cymitquimica.com This allows for the straightforward synthesis of linoleoyl amides and esters.

Fatty acid amides, in particular, are a class of bioactive lipids that have demonstrated antimicrobial properties. nih.gov By reacting linoleoyl chloride with various amines, researchers can generate a library of novel amide compounds. These synthesized molecules can then be screened for activity against various bacterial and fungal pathogens. The mechanism of action for such lipid derivatives often involves the disruption of the microbial cell membrane, leveraging the long hydrocarbon chain to interfere with the lipid bilayer. nih.gov

Table 3: Synthesis of Potential Antimicrobial Precursors from Linoleoyl Chloride

Reactant Resulting Compound Class Synthetic Reaction Potential Application
Ammonia / Primary or Secondary Amine Primary, Secondary, or Tertiary Amide Nucleophilic Acyl Substitution Precursors for novel antibacterial and antifungal agents. nih.gov
Alcohol / Polyol Ester Nucleophilic Acyl Substitution (Esterification) Synthesis of bioactive esters with potential antimicrobial activity. cymitquimica.com

Precursors for Research on Anti-inflammatory Molecules

Linoleoyl chloride is a valuable precursor in the synthesis of novel compounds for research into inflammation. nih.gov Its parent molecule, linoleic acid, is a precursor to signaling molecules that can modulate inflammatory responses. By using linoleoyl chloride, chemists can create specific derivatives to probe these biological pathways. nih.gov

Significant research has focused on the synthesis of N-linked amino acid-linoleic acid conjugates as potential anti-inflammatory agents. nih.gov In one study, researchers synthesized a series of these conjugates and tested their biological activity. The key findings included:

N-linoleoylglycine , when administered in an in vivo mouse model, demonstrated anti-inflammatory activity by reducing leukocyte migration. nih.gov

Peritoneal cells harvested from these mice showed elevated levels of 15-deoxy-Δ(13,14)-PGJ(2) , an eicosanoid known to be involved in the resolution of inflammation. nih.gov

These findings suggest that linoleic acid conjugates could serve as templates for developing new agents that promote the resolution of chronic inflammation. nih.gov

Table 4: Research Findings on Anti-inflammatory Linoleoyl Conjugates

Compound Model System Observed Effect Reference
N-linoleoylglycine In vivo (mouse peritonitis assay) Reduced leukocyte migration at doses as low as 0.3mg/kg. nih.gov
N-linoleoyl-D-alanine In vitro (mouse macrophage RAW cells) Most active analog in stimulating production of an inflammation-resolving eicosanoid. nih.gov
N-linoleoyl-L-alanine In vitro (mouse macrophage RAW cells) Less active than the D-alanine isomer, showing stereospecificity. nih.gov

Strategies for Tailored Compound Synthesis and Structure-Activity Relationship (SAR) Studies

Linoleoyl chloride is an ideal scaffold for conducting Structure-Activity Relationship (SAR) studies, which are fundamental to drug discovery and medicinal chemistry. nih.govnih.gov An SAR study involves systematically modifying the structure of a parent molecule and evaluating how these changes affect its biological activity. rsc.orgscience.gov The goal is to identify the key structural features responsible for the molecule's desired effect, leading to the design of more potent and selective compounds. nih.gov

The utility of linoleoyl chloride in this context stems from its dual chemical nature: a highly reactive acyl chloride head and a modifiable unsaturated hydrocarbon tail.

Modification at the Acyl Group : The acyl chloride is readily reacted with a wide array of nucleophiles (alcohols, amines, amino acids) to create a large library of ester and amide derivatives. lookchem.com This allows researchers to explore how changes in the head group of the molecule impact its interaction with biological targets like enzymes or receptors. nih.gov

Modification at the Double Bonds : The two carbon-carbon double bonds in the linoleoyl chain can undergo addition reactions, such as halogenation or ozonolysis, allowing for further structural diversification.

The study on N-amino acid linoleoyl conjugates serves as a clear example of an SAR investigation. nih.gov By keeping the linoleoyl tail constant and varying the attached amino acid (e.g., glycine, D-alanine, L-alanine, D-phenylalanine), researchers were able to determine that both the type of amino acid and its stereochemistry significantly influenced the compound's anti-inflammatory activity. nih.gov The D-alanine conjugate was the most active, while the L-alanine was less active and the D-phenylalanine derivative showed almost no activity, providing crucial insights into the structural requirements for interaction with the biological target. nih.gov Such studies are essential for optimizing lead compounds in drug discovery programs. nih.govnih.gov

Linoleoyl Chloride in Contemporary Biochemical and Biological Research Methodologies

Investigation of Lipid Metabolism Pathways

Linoleoyl chloride is instrumental in studies aimed at understanding the intricate pathways of lipid metabolism. ontosight.ai Its ability to readily acylate other molecules allows researchers to synthesize specific lipid species and trace their metabolic fates within cells. evitachem.com

Elucidation of Fatty Acyl Glyceric Acid Formation

A significant application of linoleoyl chloride is in the synthesis of fatty acyl glyceric acids, which are important molecules in cellular signaling. evitachem.com For instance, researchers have synthesized dilinoleoyl-D-glyceric acid (LA₂-DGA) by reacting linoleoyl chloride with a D-glyceric acid calcium salt derivative. nih.govresearchgate.netjst.go.jp This synthesis allows for the production of specific glyceric acid derivatives to study their biological effects. nih.gov In one study, the synthesized LA₂-DGA was evaluated for its cytotoxicity on human dermal fibroblasts and endothelial cells and was found to have no significant toxic effects, highlighting its potential for further biological investigation. nih.govjst.go.jp

The synthesis of such derivatives is crucial for understanding the roles of specific fatty acyl chains in the biological activity of glyceric acids. The general scheme for this type of synthesis involves the esterification of a protected glyceric acid with linoleoyl chloride, followed by deprotection to yield the desired fatty acyl glyceric acid. nih.gov

Research on Modulation of Cellular Lipid Profiles

Linoleoyl chloride and its derivatives are utilized to investigate how external fatty acids can modulate the lipid composition of cells. nih.gov Research has shown that supplementing cell culture media with linoleic acid, which can be mimicked by introducing linoleoyl chloride-derived lipids, can significantly alter the fatty acid profile of both total lipids and membrane phospholipids (B1166683) in reconstructed human adipose tissue. nih.gov

For example, the addition of linoleic acid to the culture medium of human reconstructed adipose tissue led to an increased relative abundance of linoleic acid in both the total lipid pool and the phospholipid fraction. nih.gov This ability to modify the cellular lipid profile is a powerful tool for studying the impact of specific fatty acids on cellular processes like membrane trafficking, signaling, and inflammatory responses. nih.gov Studies have demonstrated that the fatty acid composition of cellular lipids, including cardiolipin (B10847521), is highly dependent on the availability of fatty acids in the environment. biorxiv.org

Studies of Cellular Signaling Pathways and Membrane Dynamics

The unique chemical properties of linoleoyl chloride make it a valuable tool for investigating cellular signaling pathways and the dynamic nature of cell membranes. evitachem.comsemanticscholar.orgphysiology.org By incorporating the linoleoyl group into various molecules, researchers can create probes to study lipid-protein interactions and membrane organization.

Creation of Lipid-Modified Molecules for Pathway Elucidation

Linoleoyl chloride is used to synthesize lipid-modified molecules that can mimic natural lipids and interact with biological targets, thereby helping to elucidate cellular signaling pathways. ontosight.aievitachem.com For example, derivatives of linoleic acid have been shown to modulate inflammatory responses. By synthesizing specific lipid derivatives using linoleoyl chloride, researchers can test their effects on signaling pathways associated with inflammation.

Furthermore, computational studies have explored the interaction of linoleoyl chloride with proteins involved in signaling pathways. For instance, molecular docking studies have investigated the binding affinity of linoleoyl chloride to proteins such as phospholipase A2, which are involved in inflammatory responses. mdpi.com The synthesis of primary fatty acid amides from linoleoyl chloride also provides standards for studying the metabolism of these signaling molecules. nih.gov

Insights into Cell Membrane Structure and Functionality

Linoleoyl chloride and the linoleoyl group are central to understanding the structure and function of cell membranes. The presence of linoleic acid in membrane phospholipids, such as phosphatidylcholine, is crucial for membrane fluidity and properties. mdpi.com Computational modeling studies use linoleoyl-containing phospholipids to create accurate simulations of biological membranes, such as the soybean plasma membrane. umd.edunih.gov

Research on Mitochondrial Cardiolipin Remodeling

Linoleoyl chloride is particularly relevant to the study of cardiolipin, a unique phospholipid found almost exclusively in the inner mitochondrial membrane that is crucial for mitochondrial function. physiology.orgmdpi.combiorxiv.org The acyl chain composition of cardiolipin is critical, with tetralinoleoyl-cardiolipin (L4CL) being a predominant species in many tissues, playing a vital role in mitochondrial bioenergetics. physiology.orgmdpi.com

Research has shown that the composition of cardiolipin can be remodeled, and this process is essential for maintaining mitochondrial function. semanticscholar.orgbiorxiv.orgnih.gov Studies have investigated how dietary fats rich in linoleic acid can increase the levels of L4CL in mitochondria, which is associated with enhanced mitochondrial function. mdpi.com The process of cardiolipin remodeling involves the removal and re-acylation of fatty acyl chains, a process that can be studied using linoleoyl-containing substrates. semanticscholar.orgbiorxiv.org The availability of linoleic acid is a key factor in the proper remodeling of cardiolipin, and disruptions in this process are linked to various pathological conditions. physiology.org

Enzyme-Mediated Reactions and Biosynthetic Processes Involving Linoleoyl Moieties

The linoleoyl moiety, an 18-carbon chain with two double bonds (18:2), is a fundamental component of various lipids and plays a crucial role in numerous biological processes. Its incorporation and transformation are mediated by a specific set of enzymes that govern the synthesis of complex lipids. In plants and animals, the biosynthesis of lipids containing linoleoyl groups is essential for membrane structure and as a precursor pool for signaling molecules.

The synthesis of unsaturated fatty acids like linoleic acid involves membrane-bound enzymes, primarily desaturases located in the endoplasmic reticulum. funaab.edu.ng These enzymes introduce double bonds into long-chain acyl-Coenzyme A (CoA) substrates. The process is a complex oxidation reaction requiring molecular oxygen and reducing equivalents from NADH. funaab.edu.ng For example, the conversion of oleoyl-CoA to linoleoyl-CoA is a key step catalyzed by a desaturase. funaab.edu.ng

Once synthesized, linoleoyl moieties are incorporated into various glycerolipids. In plants such as wheat, light can stimulate the synthesis of polyunsaturated fatty acids, with linoleoyl groups being transferred via 1,2-diacylglycerol to plastidial lipids like monogalactosyldiacylglycerol (B12364196) (MGDG). oup.com Studies in sunflower have focused on understanding the pathways that route these linoleoyl moieties from phosphatidylcholine (PC) into reserve triacylglycerols (TAGs). researchgate.net

In mammals, specific acyltransferases are responsible for the precise placement of linoleoyl groups into phospholipids, a process critical for membrane remodeling. A notable example is the remodeling of cardiolipin (CL), a phospholipid unique to the mitochondrial membrane. The enzyme monolysocardiolipin acyltransferase 1 (MLCL AT-1) has been identified as a linoleoyl-CoA specific mitochondrial enzyme. nih.gov This enzyme facilitates the reacylation of monolysocardiolipin (MLCL) back to mature cardiolipin, preferentially utilizing linoleoyl-CoA over other acyl-CoAs like oleoyl-CoA or palmitoyl-CoA. nih.gov The knockdown of MLCL AT-1 in HeLa cells leads to a significant decrease in the incorporation of radiolabeled linoleic acid into cardiolipin, confirming the enzyme's in vivo function. nih.gov

Another critical pathway involving linoleoyl moieties is the biosynthesis of linoleoyl-omega-hydroxyceramides in the human epidermis, which is vital for maintaining the skin's barrier function. nih.gov This process is initiated by the enzyme 12R-lipoxygenase (12R-LOX), which oxidizes the linoleic acid portion of long-chain acylceramides. nih.gov This oxidation is a required step for the formation of the epidermal barrier. nih.gov

Table 1: Key Enzymes in Linoleoyl Moiety Metabolism

Enzyme NameFunctionBiological ContextSource(s)
Fatty Acid Desaturase Converts oleoyl-CoA to linoleoyl-CoA.Endoplasmic Reticulum (General) funaab.edu.ng
Monolysocardiolipin Acyltransferase 1 (MLCL AT-1) Specifically acylates monolysocardiolipin with linoleoyl-CoA to form cardiolipin.Mitochondria (Human) nih.gov
12R-Lipoxygenase (12R-LOX) Initiates the oxidation of linoleic acid in acylceramides.Epidermis (Human) nih.gov
Lysophosphatidylcholine Acyltransferase (LPCAT) Transfers acyl groups, including linoleoyl, from PC to acyl-CoA.Plants (e.g., Sunflower) researchgate.net

Table 2: Kinetic Properties of Human MLCL AT-1

SubstrateKm (μM)NoteSource(s)
Linoleoyl-CoA 27Determined with varying MLCL concentrations. nih.gov
Oleoyl-CoA 71Determined with varying MLCL concentrations. nih.gov
Palmitoyl-CoA 77Determined with varying MLCL concentrations. nih.gov

Utilization as a Biochemical Reagent and Probe in Life Science Research

Linoleoyl chloride's high reactivity makes it a valuable tool in biochemical and life science research. cymitquimica.com As an acyl chloride, it readily reacts with nucleophilic groups like alcohols and amines to form stable ester and amide linkages, respectively. evitachem.com This property is exploited to synthesize a wide range of lipid derivatives and probes to investigate complex biological systems. evitachem.commedchemexpress.com

A primary application of linoleoyl chloride is in the synthesis of modified lipids used to study lipid metabolism and cellular signaling. evitachem.comontosight.ai Researchers can create specific lipid derivatives that mimic natural molecules, allowing for the investigation of their roles in biochemical pathways. evitachem.com For instance, linoleoyl chloride is used to prepare derivatives that are then tested for their effects on cellular signaling cascades, such as those involved in inflammation.

Furthermore, linoleoyl chloride is instrumental in developing chemical probes for proteomics and metabolomics. A sophisticated strategy involves synthesizing "alkynyl surrogates" of naturally occurring lipids. nih.gov By incorporating an alkyne group into a linoleic acid structure using linoleoyl chloride as a starting point or synthetic equivalent, researchers create a probe that can be introduced into cells. After the probe incorporates into cellular pathways and potentially modifies proteins through adduction, the alkyne tag can be detected via a "click reaction" with an azide-containing reporter molecule, such as azido-biotin. nih.gov This enables the identification of proteins that are adducted by lipid peroxidation products, a process implicated in numerous diseases. nih.gov

Linoleoyl chloride also serves as a key reagent in the synthesis of specific agonists for receptors involved in sensory perception. It has been used in the preparation of linoleic acid derivatives designed to bind to and modulate the activity of lingual taste receptors like GPR120 and CD36, which are involved in the perception of fatty acids. google.com These synthetic compounds act as tools to probe the mechanisms of fat taste and its influence on dietary behavior. google.com

The ability of fatty acyl chlorides to modify proteins is a general principle that finds broad application. While specific studies often use related compounds like lauroyl or oleoyl (B10858665) chloride, the chemistry is directly applicable to linoleoyl chloride. d-nb.inforesearchgate.net For example, the acylation of proteins, such as those from rapeseed, with fatty acyl chlorides has been shown to alter their physical properties, like solubility and hydrophobicity. d-nb.inforesearchgate.netresearchgate.net This technique can be used to study how lipidation affects protein structure, function, and interaction with membranes.

Table 3: Applications of Linoleoyl Chloride as a Biochemical Reagent

Application AreaResearch GoalMethodologySource(s)
Lipid Metabolism Studies Investigate the effects of specific lipids on cellular processes.Synthesize lipid derivatives to modulate signaling pathways (e.g., inflammation). evitachem.com
Chemical Biology Probes Identify lipid-protein interactions and modifications.Create alkynyl surrogates of linoleic acid for click chemistry-based detection of protein adduction. nih.gov
Receptor Agonist Synthesis Probe the function of fatty acid taste receptors.Synthesize linoleic acid derivatives that act as agonists for GPR120 and CD36. google.com
Protein Modification Study the effects of lipidation on protein properties.Acylate proteins to alter their hydrophobicity, solubility, and function (principle demonstrated with related acyl chlorides). d-nb.inforesearchgate.net

Analytical Methodologies for Characterization and Purity Assessment of Linoleoyl Chloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structural integrity of linoleoyl chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of linoleoyl chloride, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of linoleoyl chloride exhibits characteristic signals that correspond to the various protons along its aliphatic chain. Protons adjacent to the electron-withdrawing acyl chloride group are deshielded and appear at a lower field (higher ppm value) compared to other methylene protons. A key diagnostic signal is the triplet corresponding to the α-methylene protons (H-C-C=O), which typically resonates in the range of 2.0-2.5 ppm ucalgary.ca. The olefinic protons of the two double bonds in the linoleoyl chain appear as a multiplet around 5.3-5.4 ppm. The signals for the other methylene and the terminal methyl protons are found at higher fields.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the acyl chloride group being highly deshielded and appearing in the region of 160-180 ppm ucalgary.ca. The carbons of the double bonds are observed in the olefinic region of the spectrum, while the aliphatic carbons of the acyl chain resonate at higher fields. The specific chemical shifts can aid in confirming the presence of the acyl chloride functionality and the integrity of the unsaturated fatty acid backbone.

Below is a table summarizing the expected chemical shifts for linoleoyl chloride, based on data for similar long-chain acyl chlorides and fatty acids.

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₃ (C-18)~0.9~14
-(CH₂)n-~1.3~22-32
-CH₂-C=O (C-2)~2.0-2.5~40-55
-CH=CH-~5.3-5.4~128-130
-C=O(Cl) (C-1)-~160-180

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For linoleoyl chloride, the most characteristic absorption is the strong carbonyl (C=O) stretching band of the acyl chloride group. This band appears at a significantly higher frequency compared to the carbonyl stretch of the corresponding carboxylic acid, typically in the range of 1775-1810 cm⁻¹ uobabylon.edu.iqblogspot.com. More specifically for aliphatic acyl chlorides, this peak is often observed around 1800 cm⁻¹ ucalgary.caresearchgate.netreddit.com. The presence of this intense absorption is a clear indicator of the successful conversion of linoleic acid to linoleoyl chloride. Another, though less commonly used for primary identification, characteristic absorption is the C-Cl stretch, which is found in the fingerprint region between 550 and 730 cm⁻¹ blogspot.com.

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
C=O (Acyl Chloride)Stretch1775 - 1810
C-ClStretch550 - 730
=C-H (Olefinic)Stretch~3010
C-H (Aliphatic)Stretch~2850-2960

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying volatile compounds in a mixture.

For linoleoyl chloride, the molecular ion peak [M]⁺ may be observed, though it can be unstable libretexts.org. A common fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion [R-C=O]⁺ ucalgary.ca. This acylium ion often represents a prominent peak in the mass spectrum. Other fragmentations can occur along the fatty acid chain, providing further structural information. GC-MS analysis of linoleoyl chloride would show a peak at a specific retention time corresponding to the compound, and the associated mass spectrum would confirm its identity. The NIST library contains GC-MS data for linoleoyl chloride, indicating top m/z peaks at 67, 41, and 55, which are characteristic fragments of the hydrocarbon chain nih.gov.

Ionm/z (Mass-to-Charge Ratio)Significance
[C₁₈H₃₁O]⁺263.2Acylium ion (Loss of Cl)
Various Hydrocarbon Fragmentse.g., 67, 55, 41Fragmentation of the aliphatic chain

Fourier-Transform Infrared (FTIR) spectroscopy offers higher resolution and sensitivity compared to traditional IR spectroscopy. In the context of linoleoyl chloride, FTIR is particularly useful for monitoring the synthesis process from linoleic acid. The key diagnostic feature is the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of the sharp, intense C=O stretching band of the acyl chloride at approximately 1800 cm⁻¹ researchgate.net. This transformation provides clear evidence of the formation of the desired product. The technique can also be used to assess the purity of the final product by detecting any residual carboxylic acid.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating linoleoyl chloride from reaction byproducts and starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of a chemical reaction and for preliminary purity assessment. For the analysis of linoleoyl chloride, a silica (B1680970) gel plate is typically used as the stationary phase hawach.com. However, the high reactivity of acyl chlorides poses a challenge, as they can react with the silica gel or residual moisture on the plate, leading to hydrolysis back to the corresponding carboxylic acid. This can result in streaking on the TLC plate, making accurate analysis difficult.

Despite these challenges, TLC can be used to monitor the disappearance of the starting material, linoleic acid. Visualization can be achieved using iodine vapor or other appropriate staining agents . Due to the potential for on-plate reactions, it is often more reliable to quench a small aliquot of the reaction mixture (e.g., by converting the acyl chloride to a more stable ester) before TLC analysis to accurately gauge the conversion to the product.

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of long-chain acyl chlorides like linoleoyl chloride by GLC is often challenging due to their high boiling points and thermal instability. The primary approach involves the derivatization of linoleoyl chloride into a more volatile and thermally stable compound, most commonly a fatty acid methyl ester (FAME). sfu.ca

Derivatization: The reactive acyl chloride is typically converted to its corresponding methyl ester, methyl linoleate (B1235992). This is achieved by reacting the linoleoyl chloride with anhydrous methanol. This process effectively quenches the reactivity of the acyl chloride and produces a derivative that is highly amenable to GLC analysis. chromforum.org

GLC-FID Analysis: Once derivatized to methyl linoleate, the sample is analyzed using a gas chromatograph equipped with a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. The separation is achieved on a high-polarity capillary column, which allows for the resolution of different fatty acid esters based on their chain length, degree of unsaturation, and isomer configuration. nih.govresearchgate.net

Key parameters for the GLC analysis of the methyl linoleate derivative are summarized in the table below.

ParameterTypical Conditions
Column High-polarity capillary column (e.g., DB-FFAP, SP-2560, HP-88) nih.govmdpi.com
Column Dimensions 30-100 m length x 0.25-0.32 mm internal diameter x 0.2-0.25 µm film thickness nih.govmdpi.com
Carrier Gas Helium or Hydrogen mdpi.com
Inlet Temperature 250 °C mdpi.com
Detector Flame Ionization Detector (FID)
Detector Temperature 260-270 °C mdpi.com
Temperature Program A temperature gradient is used, starting at a lower temperature (e.g., 70-100°C) and ramping up to a final temperature of around 230-250°C to elute all fatty acid methyl esters. mdpi.com

The resulting chromatogram provides a profile of the fatty acids present in the sample. The purity of the original linoleoyl chloride can be inferred from the relative percentage of the methyl linoleate peak.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) combines the separation power of liquid chromatography with the mass accuracy and sensitivity of a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer. miami.edunih.gov This technique is invaluable for the characterization of lipids and their derivatives.

Direct analysis of the highly reactive linoleoyl chloride by LC-HRMS can be problematic due to its potential to react with protic solvents (like water or methanol) in the mobile phase. cymitquimica.com Therefore, analysis is often performed on a more stable derivative (e.g., an amide or ester) or by using non-aqueous reversed-phase chromatography.

A study on linoleoyl macrogolglycerides, which are derivatives of linoleic acid, utilized non-aqueous reversed-phase HPLC (NARP-HPLC) coupled to an LTQ-Orbitrap mass spectrometer. researchgate.net This methodology minimizes the risk of hydrolysis and provides detailed structural information.

The table below outlines typical conditions for the LC-HRMS analysis of linoleoyl chloride derivatives.

ParameterTypical Conditions
Chromatography Reversed-Phase Ultra-High-Performance Liquid Chromatography (UHPLC) nih.gov
Column C8 or C18 stationary phase (e.g., Acquity UPLC BEH C18) mdpi.comresearchwithrutgers.com
Column Dimensions 50-100 mm length x 2.1 mm internal diameter x 1.7-1.8 µm particle size
Mobile Phase Gradient elution using a mixture of organic solvents like acetonitrile (B52724), methanol, or acetone, often with additives like formic acid or an ion-pairing agent to improve ionization. researchgate.netmdpi.comresearchwithrutgers.com Non-aqueous conditions may be preferred for the direct analysis of the acyl chloride. researchgate.net
Ionization Source Electrospray Ionization (ESI), typically in both positive and negative modes to obtain comprehensive data. nih.gov
Mass Analyzer High-resolution analyzers like Orbitrap or TOF. researchwithrutgers.comund.edu
Data Acquisition Full scan mode for untargeted analysis and tandem MS (MS/MS) for structural elucidation. miami.edu

LC-HRMS provides the accurate mass of the parent ion, which can be used to confirm the elemental composition of linoleoyl chloride or its derivatives. The fragmentation pattern obtained from MS/MS experiments helps in elucidating the structure, including the position of double bonds within the fatty acid chain.

Quantitative Analytical Methods for Yield and Compositional Analysis

Determining the yield of a synthesis reaction and the precise composition of the product is essential. Several quantitative methods can be applied to linoleoyl chloride.

Argentometric Titration: For assessing the purity of the final linoleoyl chloride product, argentometric titration is a direct and reliable method. This classical chemical analysis technique quantifies the amount of chloride present. The acyl chloride is first carefully hydrolyzed to release hydrochloric acid, which is then titrated with a standardized solution of silver nitrate (AgNO₃). xylemanalytics.com The endpoint, indicating the complete precipitation of silver chloride (AgCl), can be detected potentiometrically. The purity of the linoleoyl chloride is calculated based on the amount of titrant consumed.

Quantitative Gas-Liquid Chromatography (GLC-FID): GLC with Flame Ionization Detection (FID) is a cornerstone for the quantitative analysis of fatty acid mixtures. nih.gov To determine the yield and fatty acid composition, an internal standard (a fatty acid not present in the sample, e.g., heptadecanoic acid) of a known concentration is added to the sample before derivatization to methyl esters.

Quantitative Nuclear Magnetic Resonance (qNMR): Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can be employed as a quantitative tool (qNMR). aocs.org This method is non-destructive and can provide a rapid determination of purity and yield without the need for derivatization.

For quantification, a known amount of an internal standard with a distinct NMR signal (that does not overlap with the analyte signals) is added to the sample. The concentration of linoleoyl chloride can be determined by comparing the integral of a specific proton signal of linoleoyl chloride (e.g., the α-CH₂ protons adjacent to the carbonyl group) with the integral of a known proton signal from the internal standard. aocs.orgnih.gov This provides a direct measure of the molar quantity of the compound in the sample.

Computational Chemistry and Modeling Approaches Applied to Linoleoyl Chloride Systems

Molecular Dynamics Simulations of Linoleoyl Derivatives in Biological Environments

Molecular dynamics (MD) simulations allow for the detailed examination of the time-dependent behavior of molecules, making it a powerful technique to study linoleoyl derivatives within biologically relevant contexts such as protein complexes and lipid membranes. mdpi.comijpsr.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals structural, dynamical, and thermodynamic properties. mdpi.com

MD simulations have been instrumental in elucidating the interactions between linoleoyl-containing molecules and various biological entities. The binding of peripheral membrane proteins, for instance, is often regulated by specific interactions with lipids in the cell membrane. molbiolcell.orgmdpi.com These interactions can be both electrostatic, involving the lipid headgroups, and hydrophobic, through the insertion of protein components into the acyl chain region of the bilayer. molbiolcell.org

Computational studies have shown that integral membrane proteins are regulated by specific interactions with lipids from the surrounding bilayer. acs.org The stability and function of membrane proteins are significantly influenced by their interactions with the lipid bilayer environment. nih.gov For example, simulations have detailed the "snorkeling" interactions of basic amino acid side chains (like lysine (B10760008) and arginine) with phosphate (B84403) groups of phospholipids (B1166683) and the interactions of aromatic residues (tryptophan and tyrosine) with lipid headgroups. nih.gov These dynamic interactions, which fluctuate on a nanosecond timescale, are crucial for anchoring the protein within the membrane. nih.gov

Recent research has also explored the role of cholesterol in modulating the interaction of proteins with membranes. Studies on the Chloride Intracellular Channel (CLIC) protein CLIC1, for example, have shown that the presence and concentration of cholesterol regulate its spontaneous insertion into the membrane and its subsequent ion channel activity. plos.org

Table 1: Key Interactions of Linoleoyl Derivatives with Biological Components Studied by Molecular Dynamics

Interacting ComponentType of InteractionKey Findings from MD Simulations
Target Proteins Electrostatic and HydrophobicRegulation of peripheral membrane protein localization and activity. molbiolcell.org
Biomembranes Specific lipid bindingIntegral membrane protein function is modulated by direct lipid interactions. acs.org
Phospholipids Snorkeling and Aromatic stackingBasic amino acid residues interact with phosphate groups, while aromatic residues interact with headgroups, anchoring the protein. nih.gov
Cholesterol Regulation of membrane insertionCholesterol concentration affects the spontaneous insertion and activity of membrane-active proteins. plos.org

The presence of unsaturated acyl chains like linoleoyl significantly influences the properties of lipid bilayers. MD simulations have revealed that the cis double bonds in linoleate (B1235992) chains introduce a "kinked" conformation, which increases the disorder and affects the packing of the hydrophobic core of the membrane. researchgate.net This disorder can enhance membrane permeability. researchgate.net

The conformational flexibility of polyunsaturated chains allows them to adopt various tilted conformations, enabling the membrane to adapt to stresses and fill voids within the bilayer. acs.org Simulations comparing different isomers of conjugated linoleic acid (CLA) have shown that even subtle differences in double bond position can lead to localized structural differences in the bilayer, which may translate to different biological effects through differential interactions with membrane proteins. researchgate.net Furthermore, studies on model membranes like those composed of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine (PLPC) have provided detailed insights into the structural properties induced by unsaturation. nih.gov

Table 2: Impact of Linoleoyl Chains on Lipid Bilayer Properties

PropertyObservation from MD SimulationsReference
Membrane Order Introduction of disorder due to "kinked" conformation of cis double bonds. researchgate.net
Membrane Packing Affects the packing of the hydrophobic region. researchgate.net
Permeability Enhanced due to destabilization of the bilayer configuration. researchgate.net
Flexibility Polyunsaturated chains can adopt various tilted conformations to adapt to stress. acs.org

Ligand-Target Docking Studies for Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. nih.govjpionline.org This method is crucial in structure-based drug design for predicting binding modes and estimating binding affinities. nih.gov Docking methodologies employ search algorithms to generate various ligand poses within the binding site and use scoring functions to evaluate and rank these poses. nih.gov

For derivatives of linoleoyl chloride, docking studies can predict how these molecules interact with the active sites of enzymes or the binding pockets of receptor proteins. mdpi.com The accuracy of these predictions can be enhanced by considering protein flexibility, for instance, through induced fit docking (IFD) protocols. researchgate.net Successful docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. jpionline.org Although docking provides valuable predictions, the results are often further validated and refined using more computationally intensive methods like MD simulations to assess the stability of the predicted binding poses over time. mdpi.comresearchgate.net

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical calculations are essential for understanding the intricate details of chemical reaction mechanisms at the electronic level. rsc.org These methods can be used to map out reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding than what is achievable through experimental means alone. rsc.orgresearchgate.netnih.gov

For reactions involving linoleoyl chloride, quantum chemical calculations can elucidate the mechanisms of its synthesis or its reactions with biological nucleophiles. For instance, density functional theory (DFT) and coupled-cluster methods can be employed to study the degradation pathways of related chlorinated compounds. nih.gov Such calculations can determine the energies of reactants, intermediates, products, and transition states, indicating the most favorable reaction pathways. researchgate.net The G4 level of theory, for example, has been used to support mechanisms involving the formation of weakly bound donor-acceptor complexes in reactions of similar small molecules. csic.es These computational approaches are invaluable for predicting unknown reactions and guiding the design of new synthetic methodologies. rsc.org

Multiscale Modeling of Linoleoyl-Containing Macromolecular Assemblies

Biological processes often span multiple length and time scales, making them challenging to study with a single computational method. Multiscale modeling addresses this by combining different levels of resolution, from quantum mechanical to coarse-grained, to simulate complex systems like macromolecular assemblies. nih.govresearchgate.net This hierarchical approach allows for the efficient simulation of large systems over long timescales while retaining atomic detail where it is most important. nih.govrsc.org

In the context of linoleoyl-containing systems, multiscale MD simulations have been used to investigate the interactions of protein oligomers with complex lipid nanodomains. For example, studies on asymmetric raft membranes containing linoleoyl-phosphatidylcholine have explored the binding of hetero-oligomers to these membranes, revealing how these proteins interact with specific lipid types like phosphatidylserine (B164497) (PS) and ganglioside (GM1). mdpi.comresearchgate.net These simulations can capture microsecond-long lipid binding events and provide atomistic details of membrane disruption and protein folding on the membrane surface. mdpi.comresearchgate.net Such models are crucial for understanding how the composition and organization of membranes containing linoleoyl derivatives influence the behavior of associated proteins and larger macromolecular complexes. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues for Linoleoyl Chloride

Development of Novel and Green Synthetic Routes with Enhanced Sustainability

The traditional synthesis of linoleoyl chloride often involves reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts and require stringent handling protocols. researchgate.netcsic.esumich.edu The future of linoleoyl chloride synthesis lies in the development of greener, more sustainable methods.

Recent research has explored microwave-assisted synthesis and the use of less hazardous chlorinating agents to improve the environmental footprint of the production process. researchgate.net One promising approach involves the direct conversion of linoleic acid to linoleoyl chloride using milder reagents and catalysts, minimizing waste and energy consumption. Another avenue of exploration is the use of enzymatic processes, which could offer high selectivity and operate under benign conditions, representing a significant leap towards sustainable production. nih.govnumberanalytics.com The development of solvent-free or bio-based solvent systems is also a key area of focus to reduce the environmental impact of synthesis. frontiersin.org

A comparative look at synthetic methodologies highlights the trend towards greener alternatives:

MethodReagentsConditionsAdvantagesDisadvantages
Traditional Thionyl Chloride, Oxalyl ChlorideRefluxHigh yieldHazardous byproducts, harsh conditions
Microwave-Assisted Linoleic acid, chlorinating agentMicrowave irradiationReduced reaction timeScalability challenges
Enzymatic Linoleic acid, lipase, chlorinating sourceMild, aqueousHigh selectivity, environmentally friendlyPotentially lower yields, enzyme cost
Solvent-Free Linoleic acid, immobilized catalystVariesReduced solvent wasteCatalyst development needed

Exploration of Undiscovered Chemical Transformations and Specialized Reactivity

The reactivity of linoleoyl chloride is primarily centered around its acyl chloride group, which readily participates in acylation reactions to form esters and amides. evitachem.com However, the presence of two double bonds in its long hydrocarbon chain offers opportunities for a wider range of chemical transformations that remain largely unexplored.

Future research will likely focus on leveraging these double bonds for reactions such as:

Epoxidation and Dihydroxylation: To create novel polyhydroxylated fatty acid derivatives with potential applications in materials and biological systems.

Metathesis Reactions: To synthesize unique long-chain molecules and polymers.

Radical Additions: To introduce new functional groups across the double bonds.

Investigating the regioselectivity and stereoselectivity of these reactions will be crucial for creating well-defined molecules with specific properties. The development of new catalytic systems tailored for these transformations will be a key enabler of this research.

Expansion of Applications in Advanced Materials Science and Nanotechnology

Linoleoyl chloride is already recognized for its potential in materials science, particularly in the synthesis of biodegradable polymers and lipid-based nanocarriers for drug delivery. ontosight.ai The future will see an expansion of these applications into more advanced and specialized areas.

In materials science , linoleoyl chloride can be used as a monomer or a modifying agent to create polymers with tailored properties, such as improved flexibility and thermal stability. chemimpex.com Its incorporation into coatings and resins can enhance their performance and biodegradability.

In the realm of nanotechnology , linoleoyl chloride and its derivatives are being explored for the creation of sophisticated drug delivery systems. ontosight.airesearchgate.net For instance, they can be incorporated into the structure of liposomes to enhance the loading and delivery of therapeutic agents. researchgate.net The ability to functionalize nanoparticles with linoleoyl chloride opens up possibilities for targeted drug delivery and the development of novel theranostic agents. The use of linoleoyl chloride in the formation of nanovesicles for biophotonic contrast agents is another promising area of research. nih.gov

Deeper Mechanistic Understanding in Complex Biochemical Systems

While linoleoyl chloride itself is a synthetic compound, its close structural relationship to linoleic acid, a vital component of biological membranes and a precursor to signaling molecules, makes it a valuable tool for biochemical research. ontosight.aievitachem.com Future investigations will aim to achieve a deeper mechanistic understanding of how linoleoyl chloride and its derivatives interact with complex biochemical systems.

This includes studying its role in lipid metabolism and its influence on cellular signaling pathways. evitachem.com By using linoleoyl chloride to create specific lipid-modified molecules, researchers can probe the intricacies of enzyme-substrate interactions and the dynamics of cell membranes. evitachem.comchemimpex.com Understanding how the introduction of a linoleoyl group affects the structure and function of proteins and other biomolecules is a key area for future exploration. For example, studies have investigated the interaction of linoleoyl chloride with proteins like PLA2G4A. mdpi.com

Integration of Advanced Computational and Experimental Methodologies for Systems-Level Understanding

The complexity of the reactions and interactions involving linoleoyl chloride necessitates the integration of advanced computational and experimental approaches for a comprehensive, systems-level understanding.

Computational modeling , including molecular dynamics simulations and quantum-chemical calculations, can provide valuable insights into the reaction mechanisms, binding affinities, and conformational dynamics of linoleoyl chloride and its derivatives. pnas.orgacs.orgnih.gov These computational studies can predict the behavior of these molecules in different environments and guide the design of new experiments. For instance, molecular docking studies have been used to evaluate the binding energy of linoleoyl chloride with specific proteins. mdpi.com

By combining computational predictions with experimental validation through techniques like spectroscopy, chromatography, and biological assays, researchers can build robust models that explain the behavior of linoleoyl chloride from the molecular to the systems level. This integrated approach will be instrumental in accelerating the discovery and development of new applications for this versatile compound.

Q & A

Q. What are the optimal conditions for handling and storing linoleoyl chloride to ensure chemical stability in laboratory settings?

Linoleoyl chloride is highly reactive due to its acyl chloride group. Storage under inert gas (e.g., argon) at −20°C in anhydrous solvents like methylene chloride prevents hydrolysis . Solubility data indicate it is freely soluble in methylene chloride but reacts violently with water, necessitating moisture-free environments during synthesis .

Q. How can linoleoyl chloride be purified after synthesis, and what analytical methods validate its purity?

Post-synthesis purification involves distillation under reduced pressure or column chromatography using silica gel. Thin-layer chromatography (TLC) with iodine vapor visualization confirms purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) quantifies structural integrity . Infrared (IR) spectroscopy identifies characteristic C=O and C-Cl stretches (1740–1820 cm⁻¹ and 550–600 cm⁻¹, respectively) .

Q. What are the primary applications of linoleoyl chloride in lipid biochemistry?

It is widely used to synthesize phospholipids (e.g., dilinoleoylphosphatidylcholine) via acylation of glycerol-3-phosphocholine. This reaction requires 4-pyrrolidinopyridine as a catalyst, yielding phospholipids for membrane studies or drug delivery systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for linoleoyl chloride derivatives (e.g., antiviral vs. anti-inflammatory effects)?

Contradictions may arise from differences in assay conditions or derivative stability. For example, linoleoyl chloride-derived compounds in HPV-16 inhibition studies showed variable binding affinities (−0.21 to 0.18 in molecular docking scores), likely due to conformational flexibility of the linoleoyl chain . Validate findings using orthogonal assays (e.g., surface plasmon resonance for binding kinetics) and control for hydrolytic degradation .

Q. What experimental strategies optimize the regioselectivity of linoleoyl chloride in esterification reactions with polyols?

Regioselectivity is influenced by solvent polarity and catalyst choice. In synthesizing linoleoyl polyoxylglycerides, polyethylene glycol (PEG) with a mean molecular weight of 300–400 enhances solubility and reduces side reactions. Monitor reaction progress via hydroxyl value titration (target: 120–180 mg KOH/g) and peroxide value assays (<15 meq/kg) to ensure product consistency .

Q. How do structural modifications of linoleoyl chloride (e.g., deuterated analogs) impact its metabolic stability in vivo?

Deuterated derivatives (e.g., linoleoyl ethanolamide-d4) exhibit prolonged half-lives due to kinetic isotope effects. In BALB/c mice, deuterated analogs showed 4-fold higher potency in suppressing DNFB-induced inflammation compared to non-deuterated forms. Use LC-MS/MS to track isotopic enrichment and validate metabolic pathways .

Q. What are the limitations of using linoleoyl chloride in large-scale enzymatic studies, and how can they be mitigated?

Hydrolysis during enzymatic assays (e.g., phospholipase A2 studies) can generate free linoleic acid, confounding results. Pre-incubate enzymes with irreversible inhibitors (e.g., methyl arachidonyl fluorophosphonate) to block hydrolysis, and quantify residual chloride via potentiometric titration .

Methodological Guidance

Q. How should researchers design dose-response studies for linoleoyl chloride derivatives in animal models?

Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations (measured via HPLC) with biological effects (e.g., analgesia). In guinea pigs, linoleoyl glycine shortened QT intervals at 0.1–0.2 mg doses, suggesting nonlinear kinetics. Include vehicle controls (e.g., PEG-400) to isolate compound-specific effects .

Q. What chromatographic techniques are recommended for separating linoleoyl chloride derivatives from complex biological matrices?

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (70:30 to 95:5) effectively resolves linoleoyl ethanolamide and its metabolites. For lipidomics, couple with high-resolution mass spectrometry (HRMS) in positive ion mode (m/z 300–600 range) .

Q. How can computational tools enhance the design of linoleoyl chloride-based inhibitors for target proteins?

Molecular dynamics simulations (e.g., GROMACS) predict binding modes of linoleoyl derivatives to targets like KCNQ1/KCNE1 channels. Validate docking scores (e.g., AutoDock Vina) with electrophysiology (e.g., two-electrode voltage clamping in Xenopus oocytes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.